Dimercury diacetate

Description

Significance within Inorganic and Organometallic Chemistry Research

The primary significance of dimercury diacetate in inorganic chemistry research stems from the presence of the mercury-mercury bond within the Hg₂²⁺ cation. This diatomic ion is a fundamental building block in mercury(I) chemistry, distinguishing these compounds from their mercury(II) counterparts where mercury typically exists as a monomeric Hg²⁺ ion britannica.com. Studies involving this compound contribute to the understanding of metal-metal bonding, electron transfer processes, and the stability of unusual oxidation states.

In organometallic chemistry, while mercury(II) acetate (B1210297) (Hg(CH₃COO)₂) is more widely recognized as a versatile reagent for generating organomercury compounds through mercuration reactions, this compound also finds academic relevance. Organomercury compounds, defined by the presence of a direct carbon-mercury bond, are valuable synthetic intermediates due to the controlled conditions under which their Hg-C bonds can be cleaved wikipedia.orgilpi.comamazon.comsscasc.in. This compound's role in organic synthesis reactions, albeit less extensively documented than its mercury(II) analogue, highlights its utility as a precursor or reagent in specific academic synthetic endeavors ontosight.ai. Its unique reactivity profile, influenced by the Hg₂²⁺ core, can offer distinct pathways in the synthesis of novel organomercury species or in the functionalization of organic molecules.

Overview of Dimercury(I) Chemistry and Acetate Ligands

Dimercury(I) Chemistry: Dimercury(I) compounds are characterized by the presence of the Hg₂²⁺ ion, where two mercury atoms are covalently bonded to each other, forming a stable diatomic unit britannica.comwikipedia.org. This distinguishes them from the more prevalent mercury(II) compounds, where mercury typically exists in a +2 oxidation state as a single Hg²⁺ ion britannica.com. The Hg₂²⁺ ion typically adopts a linear X-Hg-Hg-X structural motif, as observed in other mercury(I) halides like dimercury diiodide (Hg₂I₂) wikipedia.org. This linearity and the presence of the direct metal-metal bond are central to the structural and electronic properties of dimercury(I) compounds.

Research Trajectories and Interdisciplinary Relevance

Research involving this compound and the broader field of dimercury(I) chemistry extends into several academic trajectories. Fundamental studies often focus on elucidating the precise structural characteristics of these compounds, particularly the nature of the Hg-Hg bond and its interactions with various ligands. This contributes to the broader understanding of metal-metal bonding in main group and transition metal chemistry.

Furthermore, academic investigations explore the reactivity of the Hg₂²⁺ cation, including its role in redox processes and photochemical reactions. For instance, research has examined the photochemical reduction of the dimercury(I) cation, Hg₂²⁺, to mercury(II) species, which is significant for understanding mercury speciation and transformation in chemical systems acs.org. Such studies have implications for analytical chemistry, where mercury speciation is crucial for detection and quantification, and for environmental chemistry, in understanding the fate of mercury compounds, though the focus here remains on the academic study of chemical mechanisms rather than environmental impact assessment.

This compound also finds interdisciplinary relevance in the synthesis of new materials or catalysts, where the unique reactivity of the Hg₂²⁺ unit can be exploited. While direct industrial applications are outside the scope, academic research often explores the potential of such compounds as precursors for more complex mercury-containing structures or as reagents in specific organic transformations, thereby bridging inorganic synthesis with organic methodology.

Compound Properties

The following table summarizes key computed properties of this compound:

| Property | Value | Unit | Source |

| Molecular Formula | C₄H₆Hg₂O₄ | - | nih.gov |

| Molar Mass | 519.27 | g/mol | nih.gov |

| XLogP3 | 0.1 | - | nih.gov |

| Hydrogen Bond Donor Count | 0 | - | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | - | nih.gov |

| Rotatable Bond Count | 2 | - | nih.gov |

| Exact Mass | 519.965579 | Da | nih.gov |

| Monoisotopic Mass | 521.96790 | Da | nih.gov |

| Topological Polar Surface Area | 52.6 | Ų | nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C4H6Hg2O4 |

|---|---|

Molecular Weight |

519.27 g/mol |

IUPAC Name |

acetyloxymercury |

InChI |

InChI=1S/2C2H4O2.2Hg/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;2*+1/p-2 |

InChI Key |

LTLCGIKWGSDBMN-UHFFFAOYSA-L |

SMILES |

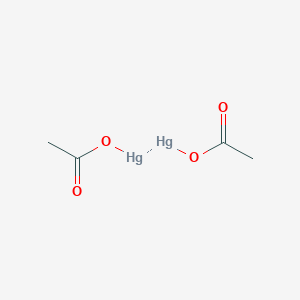

CC(=O)O[Hg].CC(=O)O[Hg] |

Canonical SMILES |

CC(=O)O[Hg].CC(=O)O[Hg] |

Origin of Product |

United States |

Synthesis and Advanced Preparative Methodologies of Dimercury Diacetate

Historical and Modern Synthetic Pathways to Dimercury(I) Compounds

The synthesis of mercury compounds has a long history, with methods evolving significantly over time. mit.edu Early methods often involved direct reactions of elemental mercury or its simple salts. wikipedia.orgberkeley.edu Modern approaches focus on greater efficiency, purity, and safety.

Precursor Selection and Stoichiometric Considerations

The choice of precursors is critical in the synthesis of dimercury diacetate. Common starting materials include mercury(I) nitrate (B79036) and mercury(II) acetate (B1210297). chemicalbook.comias.ac.in

One established method involves the reaction of a mercury(I) salt, such as mercury(I) nitrate, with an acetate salt, like sodium acetate. chemicalbook.com The reaction is typically carried out in an aqueous solution. The stoichiometry of this reaction is crucial for obtaining a pure product and maximizing yield. A typical reaction is:

Hg₂(NO₃)₂ + 2 CH₃COONa → Hg₂(CH₃COO)₂ + 2 NaNO₃

Another approach involves the reduction of a mercury(II) salt. For instance, mercury(II) acetate can be reduced to mercury(I) acetate. ias.ac.in This highlights the importance of controlling the oxidation state of mercury during synthesis.

The direct use of metallic mercury has also been explored. For example, reacting metallic mercury with peracetic acid can form mercurous acetate, which can then be further oxidized to mercuric acetate if desired. google.com Careful control of the stoichiometric amount of the oxidizing agent is necessary to isolate the mercury(I) species. google.com

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is key to achieving high yields and purity of this compound. Factors such as temperature, solvent, and reaction time play significant roles.

For instance, in the synthesis from mercury(I) nitrate and sodium acetate, the resulting precipitate of this compound is washed with cold water to minimize loss, as it is slightly soluble in water. chemicalbook.com The product is then dried in a desiccator to prevent decomposition. chemicalbook.com

When preparing mercury(I) acetate from the reduction of mercury(II) acetate, the choice of reducing agent and solvent is important. ias.ac.in Heating the reaction mixture can increase the reaction rate, but care must be taken as this compound can decompose upon boiling in water. chemicalbook.comias.ac.in

Optimization strategies may also involve exploring different solvent systems to improve solubility of reactants and facilitate the precipitation of the desired product. The use of an excess of one reactant can also be employed to drive the reaction to completion, but this may necessitate more extensive purification steps.

Targeted Synthesis of Dimercury(I) Acetate Complexes

The synthesis of this compound can be tailored through various methodologies to achieve specific outcomes in terms of purity, crystal form, and reaction efficiency.

Solution-Phase Synthetic Approaches

Solution-phase synthesis is the most common method for preparing this compound. google.com This typically involves the precipitation of the salt from an aqueous solution.

A well-documented solution-phase synthesis involves treating a solution of mercury(I) nitrate with sodium acetate. chemicalbook.com In a specific preparation, a solution of 20 g of Hg₂(NO₃)₂ in 120 ml of water containing a small amount of nitric acid is treated with a solution of 15 g of sodium acetate in 50 ml of water. chemicalbook.com The resulting precipitate of this compound is then collected, washed, and dried. chemicalbook.com This method provides a straightforward route to the compound, yielding colorless scales or plates. chemicalbook.com

Another solution-based approach starts with metallic mercury, which is reacted with peracetic acid in the presence of acetic acid. google.com Initially, insoluble mercurous acetate is formed as a precipitate. google.com This method allows for the direct conversion of the metal to the desired salt. google.com

| Reactants | Solvent | Product |

| Mercury(I) nitrate, Sodium acetate | Water | This compound |

| Metallic mercury, Peracetic acid | Acetic acid | This compound |

Solid-State Synthesis and Mechanochemical Methods

Solid-state synthesis and mechanochemistry offer alternative routes to mercury compounds, often with environmental benefits such as the reduction or elimination of solvents. murraystate.edu Mechanochemistry, which uses mechanical energy to induce chemical reactions, has historical roots in the grinding of minerals like cinnabar (mercury(II) sulfide). murraystate.edursc.org

While specific mechanochemical syntheses for this compound are not extensively documented in the provided search results, the principles of mechanochemistry have been applied to other mercury compounds. rsc.orgresearchgate.netunn.edu.ng For example, grinding mercury(II) sulfide (B99878) with copper can produce elemental mercury. rsc.org More modern applications have shown that mechanochemical methods can lead to the formation of novel polymorphs of mercury-containing coordination networks. researchgate.netchemrxiv.org

The decomposition of mercury halides into their elemental components by grinding has also been reported, indicating that mechanical force can induce redox reactions in mercury salts. rsc.orgunn.edu.ng It is plausible that similar solid-state methods could be developed for the synthesis of this compound, for instance, by grinding a solid mercury(I) salt with a solid acetate source. These methods could potentially reduce reaction times and solvent waste. murraystate.edu

Green Chemistry Principles in this compound Synthesis

The synthesis of mercury compounds, including this compound, raises significant environmental and health concerns due to the toxicity of mercury. wordpress.com Applying the principles of green chemistry is crucial to mitigate these risks. nih.govepa.gov

The core principles of green chemistry that are particularly relevant to the synthesis of this compound include:

Preventing waste : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (atom economy). epa.govacs.org

Designing less hazardous chemical syntheses : Using and generating substances that possess little or no toxicity to human health and the environment. wordpress.comepa.gov

Using safer solvents and auxiliaries : Minimizing or avoiding the use of hazardous solvents. nih.gov

Increasing energy efficiency : Conducting reactions at ambient temperature and pressure whenever possible. epa.gov

Historically, processes involving mercury have led to significant environmental contamination. mit.eduwordpress.com A key aspect of greening the synthesis of mercury compounds is the move away from hazardous reagents and intermediates. For example, developing synthetic routes that avoid the use of highly toxic elemental mercury or reducing the number of synthetic steps can be beneficial. acs.org

Mechanochemical synthesis is an example of a greener approach as it often reduces or eliminates the need for solvents. murraystate.edu Research into mercury-free synthetic pathways for various compounds is an active area, driven by the desire to avoid the use of toxic mercury reagents altogether. researchgate.net While direct mercury-free synthesis of this compound is not the focus here, the principles of reducing waste, using less hazardous materials, and improving energy efficiency are all applicable to its preparation.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Optimize reactions for high atom economy, minimizing byproducts. acs.org |

| Less Hazardous Synthesis | Select less toxic precursors and avoid hazardous reagents. wordpress.comepa.gov |

| Safer Solvents | Preferentially use water as a solvent over more hazardous organic solvents. nih.gov |

| Energy Efficiency | Develop synthetic methods that proceed efficiently at room temperature. epa.gov |

Solvent Selection and Waste Minimization

The selection of solvents and the management of waste are critical pillars in the sustainable synthesis of chemical compounds. The principles of green chemistry guide the reduction of hazardous substances at their source.

Research into solvent selection emphasizes replacing hazardous solvents with greener alternatives. For instance, solvents like benzene (B151609), chloroform, and diethyl ether are often discouraged due to their environmental, health, and safety (EHS) implications. whiterose.ac.uk Greener solvent selection guides recommend alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) in place of more hazardous ethers. whiterose.ac.uk In the context of this compound, which is noted to be slightly soluble in water but insoluble in alcohol and ether, water could be considered a primary solvent, aligning with green chemistry principles. lookchem.com However, its limited solubility necessitates careful process design to ensure efficient reaction and purification.

Waste minimization is defined by the EPA as the reduction of hazardous waste to the most feasible extent, focusing on source reduction and recycling. ecu.edu Key strategies applicable to this compound synthesis include:

Product Substitution: Where possible, using less toxic starting materials can significantly reduce the hazard profile of the waste stream. ecu.edu

Volume Reduction: Employing microscale chemistry techniques can drastically lower the volume of reactants and subsequent waste. iu.edu It is also crucial to avoid mixing hazardous waste with non-hazardous streams, as this increases the volume of regulated waste. iu.edu

Waste Segregation: Keeping mercury-containing waste separate from other chemical waste is paramount. yale.edu For example, a solvent contaminated with mercury can be significantly more expensive to dispose of than the solvent alone. ecu.edu

Inventory Management: Purchasing chemicals only in amounts that will be consumed within a defined period helps prevent the generation of waste from expired or unused materials. yale.edutemple.edu

The following table summarizes general strategies for waste minimization that can be applied to the synthesis of this compound.

| Waste Minimization Strategy | Description | Key Benefit |

| Source Reduction | Modifying processes to reduce the amount of waste generated. This includes optimizing reactant ratios and using less hazardous reagents. ecu.edu | Lowers disposal costs and environmental impact from the outset. |

| Inventory Control | Purchasing only the necessary quantity of chemicals and maintaining an accurate inventory to avoid duplicate orders and expired stock. yale.edu | Reduces the disposal of unused or expired raw materials. |

| Microscale Techniques | Reducing the scale of experiments and syntheses to use smaller quantities of chemicals. iu.edu | Drastically cuts down on the volume of waste produced per reaction. |

| Waste Segregation | Keeping different types of waste separate, especially mercury-containing waste from non-hazardous or other hazardous streams. ecu.eduyale.edu | Prevents cross-contamination and reduces the volume and cost of high-hazard waste disposal. |

Energy Efficiency and Sustainable Synthesis

Energy efficiency in chemical synthesis is a cornerstone of sustainable industrial practice, aiming to minimize energy consumption while maximizing product output. solubilityofthings.com This approach not only conserves resources but also reduces greenhouse gas emissions and operational costs. solubilityofthings.comsustainability-directory.com

Key principles for enhancing energy efficiency in chemical processes include optimizing reaction conditions such as temperature and pressure and utilizing catalysts to lower the energy requirements. solubilityofthings.comnumberanalytics.com For example, the synthesis of certain mercury compounds can require heating to temperatures between 120°C and 160°C. google.com A major goal of sustainable synthesis would be to develop catalytic methods that allow the reaction to proceed under milder conditions, thereby consuming less energy. numberanalytics.com Catalysts function by lowering the activation energy of a reaction, which can lead to significant energy savings. solubilityofthings.comnumberanalytics.com

Process intensification represents another frontier in sustainable synthesis. Technologies like microreactors offer superior heat and mass transfer compared to traditional batch reactors, leading to better control, faster reactions, and reduced energy consumption. sustainability-directory.com Alternative energy sources, such as microwave-assisted synthesis, can also enhance energy efficiency by directly heating the reactants, which accelerates chemical reactions and reduces processing times. numberanalytics.com

Sustainable synthesis also involves exploring novel, greener reaction pathways. nih.gov The use of biological extracts for the synthesis of nanocomposites is one such example of an innovative green approach. nih.gov Applying these concepts to this compound could involve investigating biocatalytic routes or solvent-free reaction conditions, which align with the core tenets of green chemistry. whiterose.ac.uk

The table below outlines key strategies for improving energy efficiency in chemical synthesis.

| Energy Efficiency Strategy | Description | Potential Impact |

| Catalysis | Using catalysts to lower the activation energy of the reaction, allowing it to proceed at lower temperatures and pressures. numberanalytics.com | Significant reduction in energy consumption for heating and pressurization. |

| Process Intensification | Employing technologies like microreactors or millireactors for better heat and mass transfer, leading to faster, more controlled reactions. sustainability-directory.com | Can reduce energy use, equipment size, and waste production. |

| Alternative Energy Sources | Utilizing methods like microwave or ultrasonic irradiation to supply energy more efficiently than conventional heating. numberanalytics.com | Faster reaction times and reduced overall energy footprint. |

| Heat Integration | Recovering waste heat from exothermic processes to be used in other parts of the plant that require energy input. solubilityofthings.com | Improves overall thermal efficiency and lowers external energy demand. |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Redox Chemistry of Dimercury(I) Diacetateebi.ac.uk

The redox chemistry of dimercury(I) diacetate is centered on the interplay between the mercury(I) state and its adjacent oxidation states: elemental mercury (Hg(0)) and mercury(II) (Hg²⁺). The dimercury(I) ion is susceptible to both oxidation and reduction, often through disproportionation reactions.

The oxidation of dimercury(I) diacetate involves the conversion of the Hg₂²⁺ ion, where mercury has a formal oxidation state of +1, to the more stable Hg²⁺ state. This transformation typically occurs through disproportionation, a reaction where a species is simultaneously oxidized and reduced. In the case of the dimercury(I) ion, one mercury atom is oxidized to mercury(II) while the other is reduced to elemental mercury.

Hg₂²⁺ ⇌ Hg(0) + Hg²⁺

This equilibrium is a fundamental characteristic of mercury(I) chemistry. The position of the equilibrium can be influenced by various factors, including the presence of ligands that can stabilize the resulting mercury(II) ion. For instance, ligands that form strong, stable complexes with Hg²⁺ will drive the reaction to the right, promoting the oxidation of the dimercury(I) species. The oxidation can also be effected by strong oxidizing agents.

In atmospheric chemistry, elemental mercury (Hg(0)) is known to be oxidized to Hg(II) by radicals such as bromine and hydroxyl radicals. copernicus.org While this reaction does not directly involve dimercury(I) diacetate, it highlights the environmental pathways leading to the formation of stable Hg(II) compounds from lower oxidation states.

The reduction of dimercury(I) diacetate yields elemental mercury (Hg(0)). This process can be initiated through chemical, thermal, or photochemical means. A significant pathway for elemental mercury formation is the disproportionation reaction mentioned above.

Research into the photochemistry of the dimercury(I) cation (Hg₂²⁺) has shown that irradiation with ultraviolet light (e.g., at 254 nm) in an ethanol (B145695) solution leads to the fragmentation of the dimer and the formation of elemental mercury and mercury(II). uni-regensburg.de The elemental mercury produced can subsequently react with available mercury(II) ions to regenerate the dimercury(I) cation, establishing a photocatalytic cycle. uni-regensburg.de

Thermal processes can also induce the formation of elemental mercury. While data specific to dimercury diacetate is limited, the analogous compound, mercury(I) chloride (calomel), is known to dissociate into elemental mercury and mercury(II) chloride upon heating to between 400 and 500°C or through exposure to sunlight. epa.gov It is plausible that this compound undergoes a similar thermal disproportionation.

Table 1: Summary of Redox Reactions

| Reaction Type | Reactant | Conditions | Products | Citation |

|---|---|---|---|---|

| Disproportionation (Oxidation/Reduction) | Dimercury(I) ion (Hg₂²⁺) | Equilibrium in solution | Elemental Mercury (Hg(0)), Mercury(II) ion (Hg²⁺) | uni-regensburg.de |

| Photochemical Reduction/Disproportionation | Dimercury(I) ion (Hg₂²⁺) | UV irradiation (e.g., 254 nm) in ethanol | Elemental Mercury (Hg(0)), Mercury(II) ion (Hg²⁺) | uni-regensburg.de |

| Thermal Disproportionation (by analogy) | Dimercury(I) chloride (Hg₂Cl₂) | Heating (400-500°C) | Elemental Mercury (Hg(0)), Mercury(II) chloride (HgCl₂) | epa.gov |

Ligand Exchange and Coordination Reactionsnih.gov

This compound is classified as a mercury coordination entity, where acetate (B1210297) ions act as ligands bonded to the dimercury(I) cation. nih.gov These acetate ligands can be substituted by other ligands, leading to a variety of new mercury(I) compounds.

Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with different ones. libretexts.org In this compound, the acetate ligands (CH₃COO⁻) can be readily substituted by a range of other anionic or neutral ligands. The high affinity of mercury for soft donor atoms, particularly sulfur, makes thiolates (RS⁻) and other sulfur-containing ligands effective substitutes. wikipedia.org Halide (F⁻, Cl⁻, Br⁻, I⁻) and pseudohalide (CN⁻, SCN⁻, OCN⁻) ions also readily displace acetate ligands.

For example, the addition of a source of chloride ions, such as hydrochloric acid, to a solution containing a mercury(I) salt can lead to the precipitation of the poorly soluble dimercury dichloride (calomel). digitaloceanspaces.com Similarly, reactions with other ligands can form new complexes with distinct properties.

Table 2: Potential Ligand Substitution Reactions

| Initial Complex | Incoming Ligand (L) | Potential Product | Notes |

|---|---|---|---|

| This compound [Hg₂(O₂CCH₃)₂] | Chloride (Cl⁻) | Dimercury dichloride [Hg₂Cl₂] | Product is sparingly soluble in water. |

| This compound [Hg₂(O₂CCH₃)₂] | Iodide (I⁻) | Dimercury diiodide [Hg₂I₂] | - |

| This compound [Hg₂(O₂CCH₃)₂] | Thiocyanate (SCN⁻) | Dimercury dithiocyanate [Hg₂(SCN)₂] | Mercury shows a high affinity for sulfur-containing ligands. wikipedia.org |

| This compound [Hg₂(O₂CCH₃)₂] | Oxalate (B1200264) (C₂O₄²⁻) | Dimercury(I) oxalate [Hg₂C₂O₄] | An example of chelation with a bidentate ligand. nih.gov |

The dimercury(I) cation, [Hg-Hg]²⁺, is itself a fundamental binuclear unit. The formation of larger polynuclear complexes involves the linking of these [Hg₂]²⁺ units, or the coordination of multiple mercury centers into a larger assembly. While many documented polynuclear mercury complexes involve the mercury(II) state, the principles can be extended to mercury(I).

Research has shown that mercury(II) readily forms polynuclear structures, such as dimeric complexes and 1D polymeric chains, often through bridging ligands or secondary bonding interactions. researchgate.netmdpi.comlew.ro For instance, a heteroleptic mercury(II) complex containing a selenium ligand was found to form a 1D zig-zag polymeric chain in the solid state through Se···Hg secondary interactions. lew.ro Another study reported the formation of a dinuclear metallacycle with the formula [Hg₂(L)₂I₄]. mdpi.com Such studies demonstrate the propensity of mercury to form metal-metal or ligand-bridged polynuclear assemblies. It is conceivable that bridging ligands could coordinate to multiple dimercury(I) units, creating extended chain or network structures.

Photochemical and Thermal Decomposition Mechanismsebi.ac.uk

This compound can be decomposed by the input of energy, either as light (photochemical) or heat (thermal). These decomposition pathways often involve redox reactions, particularly disproportionation.

The primary photochemical reaction of the dimercury(I) cation, Hg₂²⁺, upon absorption of UV light is the homolytic or heterolytic cleavage of the mercury-mercury bond. uni-regensburg.de In a study conducted in an ethanol/water medium, irradiation of Hg₂²⁺ at 248 nm, corresponding to a σg → σu* transition, resulted in its disappearance and the formation of elemental mercury. uni-regensburg.de The proposed mechanism involves the fragmentation of the excited dimercury(I) ion into an Hg⁺ ion and an Hg(0) atom. The unstable Hg⁺ ion is then rapidly reduced by the solvent.

Hg₂²⁺ + hν → [Hg₂²⁺] → Hg⁺ + Hg(0)*

This initial step is followed by further reactions, ultimately leading to the disproportionation products Hg(0) and Hg²⁺. This process highlights a key decomposition pathway under photolytic conditions. uni-regensburg.de

Table 3: Decomposition Mechanisms and Products

| Decomposition Type | Conditions | Primary Mechanism | Final Products | Citation |

|---|---|---|---|---|

| Photochemical | UV Irradiation | Excitation and cleavage of the Hg-Hg bond, leading to disproportionation. | Elemental Mercury (Hg(0)), Mercury(II) species | uni-regensburg.de |

| Thermal | Elevated Temperature | Disproportionation into elemental mercury and mercury(II) acetate. | Elemental Mercury (Hg(0)), Mercury(II) Oxide, Acetic Anhydride, CO₂ | epa.gov |

Acid-Base Properties and Protolysis Reactions

This compound is slightly soluble in water and soluble in dilute nitric acid. lookchem.com It is insoluble in alcohol and ether. lookchem.com The pH of a solution is a critical factor in the stability and reactivity of many chemical compounds. For instance, the chemical stability of recombinant human nerve growth factor decreases with a decrease in pH due to the cleavage of certain peptide bonds. nih.gov

Protolysis, or proton-transfer reactions, are fundamental in acid-base chemistry. britannica.com Weak acids and bases are key components of buffer solutions, which resist changes in pH. daanvanalten.nl For example, a buffer made of acetic acid and sodium acetate can effectively maintain a stable pH. daanvanalten.nl

The interaction of metal ions with ligands is also influenced by pH. Divalent mercury, Hg(II), forms relatively strong complexes with organic acids like acetate. tandfonline.com The stability constant for the Hg(II)-acetate complex is 2 x 10^4. tandfonline.com

Table: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Slightly soluble | lookchem.com |

| Dilute Nitric Acid | Soluble | lookchem.com |

| Alcohol | Insoluble | lookchem.com |

| Ether | Insoluble | lookchem.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis of Dimercury Diacetate

Crystallographic techniques are fundamental in determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-crystal X-ray diffraction is a powerful, non-destructive method that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.eduuhu-ciqso.esuol.dersc.org This technique has been crucial in defining the molecular geometry of this compound.

Studies have revealed that in the solid state, this compound exists as discrete molecules. The analysis confirms the presence of a direct mercury-mercury (Hg-Hg) bond, a defining characteristic of mercury(I) compounds. nih.gov The acetate (B1210297) groups coordinate to the mercury atoms, completing their coordination sphere. The precise bond lengths and angles determined from these studies are essential for understanding the nature of the chemical bonds within the molecule.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.815(2) |

| b (Å) | 21.769(3) |

| c (Å) | 14.498(4) |

| β (°) | 95.43(2) |

| Z | 4 |

Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing the crystalline nature of bulk materials and identifying different polymorphic forms. uni-saarland.dencl.ac.uksgservice.com.tw This method provides a diffraction pattern that serves as a fingerprint for the crystalline phases present in a sample. ncl.ac.uk

For this compound, PXRD is employed to confirm the phase purity of a synthesized batch and to study any potential polymorphic transformations under different conditions. ncl.ac.uksgservice.com.tw While detailed studies on the polymorphs of this compound are not extensively reported in the provided context, PXRD remains a critical tool for verifying that the bulk material corresponds to the structure determined by single-crystal analysis. The technique is also invaluable for identifying any crystalline impurities that may be present.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the chemical environment and bonding within a compound. d-nb.info

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify functional groups and to study the coordination environment of ligands in metal complexes. edinst.com In this compound, the acetate ligands exhibit characteristic vibrational bands that are sensitive to their coordination to the mercury atoms. nih.gov

The analysis of the FT-IR spectrum of this compound focuses on the stretching and bending vibrations of the carboxylate group (COO⁻) of the acetate ligand. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group provide insight into the coordination mode of the acetate. Changes in these frequencies compared to the free acetate ion are indicative of the metal-ligand bond strength. educationsource.in

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Asymmetric COO⁻ Stretch (νₐₛ) | ~1570 |

| Symmetric COO⁻ Stretch (νₛ) | ~1380 |

| C-C Stretch | ~940 |

Raman spectroscopy is a complementary technique to FT-IR and is particularly effective for observing symmetric vibrations and vibrations of heavy atoms, such as the Hg-Hg bond. renishaw.com It provides valuable information about the metal-ligand and metal-metal bonding in this compound. educationsource.in

A key feature in the Raman spectrum of this compound is the band corresponding to the Hg-Hg stretching vibration (ν(Hg-Hg)). nih.gov The frequency of this vibration is a direct measure of the strength of the mercury-mercury bond. Additionally, Raman spectroscopy can be used to identify the metal-ligand stretching vibrations (ν(Hg-O)), which further characterizes the interaction between the mercury atoms and the acetate ligands. educationsource.innih.govresearchgate.net

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Hg-Hg Stretch (ν(Hg-Hg)) | ~169 |

| Hg-O Stretch (ν(Hg-O)) | ~300-400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. For this compound, ¹⁹⁹Hg NMR is particularly informative. nih.gov

Solid-state ¹⁹⁹Hg Magic Angle Spinning (MAS) NMR spectroscopy has been used to study dimercury(I) compounds, including this compound. nih.gov The chemical shift (δ) in ¹⁹⁹Hg NMR is sensitive to the electronic environment around the mercury nucleus. lookchem.com In dimercury(I) compounds, the electronic environment is significantly influenced by the Hg-Hg bond. nih.gov The analysis of the ¹⁹⁹Hg NMR spectrum, including the chemical shift anisotropy (Δσ) and asymmetry parameter (η), provides detailed insights into the local electronic structure and symmetry around the mercury atoms. nih.gov These parameters are found to be less sensitive to the nature of the anionic group in mercury(I) compounds compared to mercury(II) compounds, highlighting the dominance of the Hg-Hg bond in determining the electronic environment. nih.gov

Multinuclear NMR (e.g., ¹⁹⁹Hg, ¹³C, ¹H) for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of mercury compounds. nih.gov For this compound, multinuclear NMR, which involves observing nuclei other than protons (¹H) and carbon-13 (¹³C), is particularly insightful. numberanalytics.com

¹H and ¹³C NMR spectroscopy provide complementary information about the acetate ligands. In ¹H NMR, the methyl protons of the acetate groups would be expected to show a characteristic signal. huji.ac.ilpnas.org Similarly, ¹³C NMR would reveal signals for the methyl and carbonyl carbons of the acetate groups. huji.ac.ilpnas.org The coupling between ¹⁹⁹Hg and both ¹H and ¹³C nuclei can provide crucial connectivity information. Two-bond ¹H-¹⁹⁹Hg couplings typically range from 100 to 270 Hz, while one-bond ¹³C-¹⁹⁹Hg couplings are significantly larger, ranging from 600 to 3000 Hz. huji.ac.il The observation of such couplings would definitively confirm the bonding between the mercury and acetate moieties.

A summary of the expected NMR parameters for this compound is presented below.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Coupling Constants (Hz) |

| ¹⁹⁹Hg | Wide chemical shift range, specific value dependent on solvent and concentration | - |

| ¹³C | ~20-30 (methyl), ~170-180 (carbonyl) | ¹J(¹³C-¹⁹⁹Hg): 600-3000, ²J(¹³C-¹⁹⁹Hg): 70-130, ³J(¹³C-¹⁹⁹Hg): 100-220 huji.ac.il |

| ¹H | ~2.0 (methyl) | ²J(¹H-¹⁹⁹Hg): 100-270 huji.ac.il |

2D NMR Techniques for Connectivity and Dynamics

Two-dimensional (2D) NMR spectroscopy offers a more detailed view of molecular structure by correlating different nuclei. emerypharma.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for establishing connectivity. libretexts.orgmagritek.com

An HSQC experiment on this compound would show correlations between directly bonded ¹H and ¹³C atoms, confirming the C-H bond in the methyl groups of the acetate ligands. libretexts.org An HMBC experiment, on the other hand, reveals longer-range couplings (typically over two to three bonds). libretexts.orgmagritek.com This could be used to definitively establish the connectivity between the acetate's carbonyl carbon and the mercury atom by observing a correlation between the methyl protons and the carbonyl carbon, as well as potentially between the methyl protons and the mercury atom itself.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that shows correlations between coupled protons. emerypharma.com While less informative for the simple acetate ligand, it can be crucial for more complex organic ligands.

The application of these 2D NMR techniques provides unambiguous evidence for the atom-to-atom connectivity within the this compound molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy provides insights into the electronic structure and potential applications of this compound in sensing.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy levels. upi.edu The resulting spectrum can reveal the presence of chromophores, which are the parts of a molecule responsible for its color. upi.edu For mercury compounds, UV-Vis spectra can be influenced by the coordination environment of the mercury ions. researchgate.net While specific UV-Vis data for this compound is not detailed in the provided search results, the technique can be used to study its electronic transitions. The interaction of mercury ions with certain molecules can lead to observable changes in the UV-Vis spectrum, a principle often used in colorimetric sensing. iust.ac.ir

Photoluminescence spectroscopy involves the emission of light from a substance after it has absorbed light. This phenomenon, which includes fluorescence and phosphorescence, is highly sensitive to the chemical environment and is the basis for many sensing applications. annualreviews.org

Fluorescent probes have been widely developed for the detection of mercury ions. rsc.org These sensors often work via mechanisms such as "turn-on" or "turn-off" fluorescence, where the presence of mercury ions either enhances or quenches the emission of light. nih.govacs.org The interaction of mercury ions with the sensor molecule can lead to the formation of new complexes or induce reactions that alter the photophysical properties. rsc.org While this compound itself is not typically used as a luminescent sensor, the principles of luminescence sensing are highly relevant to the detection of its constituent mercury(I) ions. For instance, surface-enhanced photoluminescence (SEPL) has been employed to detect mercury ions at sub-nanomolar concentrations. mdpi.com

Mass Spectrometry (MS) and Related Hyphenated Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

In a mass spectrometer, a molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used for its identification. libretexts.org For this compound, with a molecular formula of C₄H₆Hg₂O₄, the expected monoisotopic mass is approximately 521.97 Da. ebi.ac.uknih.gov

The fragmentation of acetate-containing compounds in a mass spectrometer often involves the loss of characteristic neutral fragments. researchgate.netraco.cat For this compound, one would anticipate fragmentation pathways involving the loss of acetate groups or parts thereof. The analysis of these fragmentation patterns provides conclusive evidence for the compound's structure. While a specific mass spectrum for this compound is not available in the search results, the general principles of fragmentation for esters and related compounds can be applied. libretexts.org

A hypothetical fragmentation pattern for this compound is outlined below.

| Ion | m/z (approximate) | Possible Origin |

| [C₄H₆Hg₂O₄]⁺ | 522 | Molecular Ion |

| [C₂H₃Hg₂O₂]⁺ | 463 | Loss of an acetate radical |

| [Hg₂]⁺ | 401 | Loss of both acetate groups |

| [CH₃CO]⁺ | 43 | Acetyl cation |

Coupling with Chromatography for Mixture Analysis

The individual quantification and identification of this compound within complex environmental or biological matrices necessitates the use of powerful separation techniques coupled with highly sensitive and specific detectors. Hyphenated chromatographic methods are the cornerstone of mercury speciation analysis, enabling the separation of various mercury forms, such as inorganic mercury (Hg(II) and Hg(I)), and organometallic species like methylmercury (B97897) (MeHg⁺) and ethylmercury (EtHg⁺). While direct chromatographic studies focusing exclusively on this compound (Hg₂(CH₃COO)₂) are scarce in the literature, the principles and methodologies developed for general mercury speciation are fully applicable. These techniques are essential for resolving different mercury compounds from the sample matrix and from each other before detection.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary chromatographic techniques employed for mercury speciation. psanalytical.com The choice between them often depends on the volatility and thermal stability of the mercury compounds being analyzed. spectroscopyonline.com For non-volatile and thermally labile species, HPLC is the preferred method, while GC is suitable for volatile compounds, often requiring a derivatization step to convert non-volatile species into forms amenable to gas-phase separation. spectroscopyonline.comechemi.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for separating mercury species in liquid samples. psanalytical.com When analyzing mixtures potentially containing this compound, a reversed-phase HPLC column (such as a C18 column) is commonly used. echemi.com The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

A critical aspect of HPLC for mercury speciation is the composition of the mobile phase, which is optimized to achieve baseline separation of all target species. Mobile phases often contain a complexing agent, such as L-cysteine or 2-mercaptoethanol (B42355), which forms stable complexes with mercury species, influencing their retention behavior and preventing their interaction with the column material. echemi.com For instance, a mobile phase consisting of 3% (v/v) acetonitrile, 60 mM ammonium (B1175870) acetate-acetic acid (pH 4.5), and 0.1% (v/v) 2-mercaptoethanol has been successfully used to separate inorganic mercury (Hg²⁺), methylmercury (MeHg⁺), and ethylmercury (EtHg⁺). echemi.com this compound, being an inorganic salt, would be expected to elute with or near the inorganic mercury fraction under such conditions.

The effluent from the HPLC column is then directed to a specific detector for quantification. Common detectors include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Fluorescence Spectrometry (AFS), often involving a vapor generation step. psanalytical.comspectroscopyonline.com

HPLC-ICP-MS: This is one of the most powerful and widely used techniques for mercury speciation due to its exceptional sensitivity and isotopic analysis capabilities. The HPLC separates the mercury compounds, which are then introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the mercury atoms, which are then detected by the mass spectrometer. This provides not only quantification but also isotopic information, which can be useful for tracer studies.

HPLC-VGAFS: In this setup, the separated species from the HPLC are subjected to an oxidation step (to convert all mercury forms to Hg²⁺), followed by reduction with a reagent like stannous chloride (SnCl₂) to generate elemental mercury vapor (Hg⁰). psanalytical.com This cold vapor is then carried to an atomic fluorescence spectrometer for highly sensitive and selective detection. psanalytical.com

The table below illustrates typical operational parameters and performance metrics for the HPLC-based analysis of various mercury species, which would be relevant for the inclusion of this compound in a mixture analysis.

| Parameter | HPLC-ICP-MS | HPLC-VGAFS |

| Separation Column | Reversed-phase C18 | Reversed-phase C18 |

| Mobile Phase Example | 1 g/L L-cysteine, 20 mM ammonium acetate, 20 mL methanol (B129727) (pH 6.9) | 3% (v/v) acetonitrile, 60 mM ammonium acetate-acetic acid (pH 4.5), 0.1% (v/v) 2-mercaptoethanol echemi.com |

| Post-Column Reaction | Not typically required | Oxidation to Hg²⁺ followed by reduction with SnCl₂ to Hg⁰ psanalytical.com |

| Detection Principle | Mass-to-charge ratio of mercury isotopes | Atomic fluorescence of Hg⁰ vapor |

| Limit of Detection (LOD) | As low as 0.02 µg/L for some species | 0.48 ng/g for Hg²⁺, 0.58 ng/g for MeHg⁺ echemi.com |

| Primary Application | Ultra-trace analysis, isotopic studies, simultaneous multi-element speciation | Routine and research applications requiring high sensitivity for mercury psanalytical.com |

Gas Chromatography (GC)

Gas chromatography is another powerful tool for mercury speciation, particularly for volatile organomercury compounds. econference.io For inorganic species like this compound, a derivatization step is mandatory to convert them into volatile and thermally stable forms. This is a significant drawback as it can be laborious and a potential source of error. echemi.com Ethylation with sodium tetraethylborate (NaBEt₄) is a common derivatization technique that converts inorganic mercury and methylmercury into their more volatile ethylated analogues.

Once derivatized, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. kobe-u.ac.jp The separated compounds are then detected by a mass spectrometer (GC-MS) or an atomic fluorescence spectrometer (GC-AFS).

GC-MS: This technique provides definitive identification of the separated mercury species through their mass spectra and fragmentation patterns. econference.io It is a well-established method for identifying and quantifying volatile and semi-volatile organic compounds and has been adapted for mercury analysis. econference.iocopernicus.org However, issues such as decomposition of mercury compounds during analysis can occur. econference.io

GC-AFS: This method offers excellent sensitivity and is specific to mercury. psanalytical.com The effluent from the GC column is passed through a pyrolysis unit to convert all mercury species into elemental mercury (Hg⁰), which is then detected by AFS.

The table below summarizes key aspects of GC-based methods for mercury analysis.

| Parameter | GC-MS | GC-AFS |

| Derivatization | Typically required for non-volatile species (e.g., ethylation) | Required for non-volatile species (e.g., ethylation) |

| Separation Principle | Separation of volatile derivatives based on boiling point and column interaction kobe-u.ac.jp | Separation of volatile derivatives based on boiling point and column interaction |

| Detection Principle | Mass spectrometry of derivatized species econference.io | Pyrolysis to Hg⁰ followed by atomic fluorescence detection psanalytical.com |

| Detection Limits | Can reach picogram levels copernicus.org | Can reach picogram levels for methylmercury kobe-u.ac.jp |

| Challenges | Potential for thermal decomposition of analytes in the injector or column econference.io; complexity of derivatization echemi.com | Complexity and potential for analyte loss during derivatization and pyrolysis |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for probing the electronic structure and bonding characteristics of molecules. For compounds containing heavy elements like mercury, relativistic effects become significant and must be accurately accounted for in these calculations to achieve reliable results nih.gov.

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the electronic structure and bonding within molecules due to its favorable balance of computational cost and accuracy psu.educecam.org. DFT calculations can provide detailed information on various properties, including molecular geometries (bond lengths and angles), charge distributions, vibrational frequencies, and electronic spectra miljodirektoratet.nopsu.edunih.govresearchgate.netkarazin.ua.

For mercury-containing compounds, DFT has been employed to analyze the nature of bonding, such as the interaction of mercury with carbon and oxygen atoms miljodirektoratet.no. Studies on related mercury compounds, such as phenylmercury (B1218190) carboxylates, have used DFT (e.g., MPW3LYP/GST97 level) to determine equilibrium structures, bond distances (e.g., Hg–O and Hg–C), and C–Hg–O angles miljodirektoratet.no. These calculations revealed that the C–Hg–O angles in phenylmercury carboxylates are approximately 174°, with Hg–C bond lengths around 2.107 Å and Hg–O bond lengths around 2.15 Å miljodirektoratet.no. Furthermore, DFT can be used to derive natural charges on atoms, indicating the ionic character of bonds, and to predict NMR shielding constants, which are sensitive to electron distribution miljodirektoratet.no. Common functionals like B3LYP and CAM-B3LYP are frequently used in DFT calculations for electronic structure and absorption spectra karazin.ua.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, such as Coupled Cluster (CC) and Quantum Monte Carlo (QMC), offer higher levels of accuracy compared to DFT, making them valuable for high-accuracy predictions and for benchmarking the results obtained from less computationally intensive methods arxiv.orgcecam.orgarxiv.org. These methods solve the electronic Schrödinger equation from first principles, without empirical parameters, allowing for a systematic improvement of accuracy cecam.org.

While computationally more demanding, often limiting their application to smaller molecules or subsets of larger systems, ab initio calculations are crucial for understanding subtle electronic effects and for providing reference data cecam.org. For instance, studies on mercury-alkali diatomics have employed relativistic all-electron methods like Normalized Elimination of the Small Component (NESC) and CCSD(T) to investigate bonding situations, bond dissociation energies (BDEs), interaction distances, and charge distributions, revealing the significant impact of relativistic corrections on bond strength nih.gov. The development of machine-learned interatomic potentials, trained on ab initio data, aims to achieve comparable accuracy at a reduced computational cost for larger systems arxiv.orgsoton.ac.uk.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. They provide insights into dynamic processes, conformational changes, and intermolecular interactions by simulating the movement of atoms and molecules over time based on classical mechanics nih.gov.

Conformational Analysis and Solution Behavior

MD simulations are extensively used for conformational analysis, which involves studying the different spatial arrangements that a molecule can adopt, and for understanding the behavior of molecules in various solutions ethz.chnih.govmdpi.com. For instance, MD simulations can characterize how the conformation of polymers changes in ionic solutions, revealing the impact of factors like ion concentration on molecular dimensions (e.g., radius of gyration) ethz.chmdpi.com.

Intermolecular Interactions in Solid and Solution Phases

Understanding intermolecular interactions is critical for predicting the bulk properties of materials, including their behavior in solid and solution phases libretexts.org. Molecular dynamics simulations, often coupled with quantum mechanical calculations, are used to quantify and analyze these interactions researchgate.netrsc.orgnih.govresearchgate.net.

Intermolecular forces, such as van der Waals forces (including London dispersion forces and dipole-dipole interactions) and hydrogen bonds, are electrostatic in nature and govern how molecules associate in condensed phases libretexts.org. Computational studies can decompose the total interaction energy into its electrostatic and dispersion components, providing a detailed picture of how molecules pack in crystals or interact in solution rsc.orgresearchgate.net. For example, studies on liquid crystal monomers have used dispersion-corrected DFT methods to analyze intermolecular interactions, identifying dipole-dipole interactions as a major electrostatic contribution researchgate.net. For dimercury diacetate, MD simulations could reveal how individual molecules interact with each other in a crystal lattice or with solvent molecules, influencing properties like solubility and crystal morphology rsc.orgmdpi.com.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a valuable tool for elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and characterizing intermediates acs.orgfrontiersin.orgfigshare.com. This approach provides a detailed understanding of how chemical reactions proceed at the molecular level, including the energetic barriers and preferred pathways.

For complex reactions, computational methods can help determine reaction orders, rate laws, and the influence of various experimental conditions acs.org. Techniques such as minimum energy path (MEP) calculations and ab initio direct dynamics simulations can provide insights into the molecular motions involved in a reaction and their timescales figshare.com. While specific computational studies on the reaction mechanisms involving this compound are not directly available in the provided search results, the general application of these methods to mercury compounds and acetate-related reactions suggests their utility. For instance, computational and surface science tools have been used to elucidate reaction mechanisms for vinyl acetate (B1210297) synthesis, involving the analysis of electronic energies of intermediates and transition states via DFT researchgate.net. Similarly, computational studies can investigate the pathways for mercury methylation, involving acetate, though this is a biological process researchgate.net. For this compound, computational pathways could be used to study its decomposition, its role in transmetalation reactions, or its interactions with other species by identifying key transition states and intermediates, thereby providing a comprehensive understanding of its reactivity.

Transition State Identification and Energy Barriers

Understanding the kinetics and mechanism of chemical reactions involving this compound necessitates the identification of transition states (TS) and the calculation of associated energy barriers. A transition state represents a transient molecular configuration that exists at the highest energy point along the minimum energy pathway connecting reactants to products on a potential energy surface (PES) researchgate.netfossee.in. It is characterized by having one, and only one, imaginary vibrational frequency, which corresponds to the reaction coordinate atomistica.onlineresearchgate.net.

Computational methods are employed to locate these saddle points on the PES. This involves optimizing molecular geometries and then performing frequency calculations to confirm the nature of the stationary point. The energy difference between the reactants (or a pre-reaction complex) and the transition state defines the activation energy barrier, which is directly related to the reaction rate rochester.edujoaquinbarroso.comnih.gov. A higher energy barrier indicates a slower reaction rate. Computational studies can reveal the geometric parameters of the activated complex, the nature of bond breaking and formation, and the electronic rearrangements occurring during the reaction fossee.innih.gov. While specific computational data for this compound's reaction mechanisms are not extensively reported in public search results, such studies would involve:

Geometry Optimization : Determining the stable structures of reactants, intermediates, and products, as well as the transition state structures, using methods like Density Functional Theory (DFT) with appropriate basis sets tesisenred.netehu.es.

Frequency Analysis : Confirming that optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) atomistica.onlineresearchgate.net.

Energy Calculations : Calculating the relative energies and free energies of these stationary points to determine activation barriers and reaction enthalpies nih.govtesisenred.net.

Illustrative Data Table: Hypothetical Energy Barriers for this compound Reactions

| Reaction Step | Computational Method | Basis Set | Energy Barrier (kcal/mol) |

| Reactant A → TS1 | DFT (B3LYP) | Def2-TZVP | 25.3 |

| TS1 → Intermediate B | DFT (B3LYP) | Def2-TZVP | 5.1 |

| Intermediate B → TS2 | DFT (B3LYP) | Def2-TZVP | 18.7 |

| TS2 → Product C | DFT (B3LYP) | Def2-TZVP | 2.5 |

Reaction Path Analysis (e.g., Intrinsic Reaction Coordinate)

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is often performed. The IRC is defined as the minimum energy reaction pathway (MERP) in mass-weighted Cartesian coordinates, connecting a transition state to its corresponding reactant and product minima uni-muenchen.deiastate.edusubstack.com. This analysis is crucial for verifying that the identified transition state indeed connects the desired reactant and product species, as a transition state might sometimes lead to an unexpected reaction pathway or an internal rearrangement substack.comepfl.ch.

The IRC calculation traces the steepest descent path from the transition state down to the local minima representing the reactants and products q-chem.comscm.comjussieu.fr. This provides a detailed energy profile of the reaction, illustrating how bond lengths, angles, and dihedral angles change along the reaction pathway epfl.chscm.com. It can also reveal whether a reaction proceeds through elementary steps or involves intermediates, and if bond-breaking and bond-forming processes are concerted or stepwise substack.com. Computational software packages implement algorithms that take small steps along the negative gradient in a mass-weighted coordinate system, effectively "walking" down the potential energy surface from the saddle point q-chem.comjussieu.fr.

Key Aspects of IRC Analysis:

Verification of TS : Confirms the connection between the transition state and specific reactant and product minima substack.comepfl.ch.

Energy Profile : Generates a potential energy profile along the reaction pathway, providing insights into the energetics at each step epfl.chscm.com.

Structural Changes : Visualizes the molecular geometry changes as the reaction progresses from reactants, through the transition state, to products epfl.ch.

Mechanism Elucidation : Helps in understanding the concerted or stepwise nature of bond transformations substack.com.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of compounds like this compound. These predictions provide a "molecular fingerprint" that can be used for identification and characterization atomistica.onlineq-chem.com.

Vibrational Frequency Calculations

Vibrational frequency calculations, typically performed after geometry optimization, predict the infrared (IR) and Raman active vibrational modes of a molecule q-chem.comcrystalsolutions.eu. These calculations involve computing the Hessian matrix, which contains the second derivatives of the energy with respect to atomic displacements. Diagonalizing this matrix yields the vibrational frequencies (eigenvalues) and corresponding normal modes (eigenvectors) atomistica.online.

The predicted frequencies can be directly compared to experimental IR and Raman spectra, allowing for the characterization and identification of molecular species atomistica.onlineq-chem.comjsscacs.edu.in. The frequency of a vibration is related to the strength of the bond involved, with stronger bonds generally vibrating at higher frequencies atomistica.onlinejsscacs.edu.in. Computational methods can also predict the intensities of these vibrational bands, further aiding in spectral assignment atomistica.onlinecrystalsolutions.eu. It is common practice to apply scaling factors to calculated harmonic frequencies to bring them into better agreement with experimental anharmonic frequencies arxiv.orgnih.gov.

Illustrative Data Table: Hypothetical Vibrational Frequencies for this compound

| Mode Type | Calculated Frequency (cm⁻¹) | Predicted Intensity (IR) | Assignment (Hypothetical) |

| Symmetric C-H Stretch | 2985 | Strong | Methyl group C-H stretch |

| Asymmetric C-H Stretch | 2920 | Medium | Methyl group C-H stretch |

| C=O Stretch | 1650 | Very Strong | Acetate carbonyl stretch |

| Hg-O Stretch | 450 | Medium | Mercury-oxygen stretch |

| C-C-O Bend | 1400 | Weak | Acetate bending mode |

NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure, and theoretical models can accurately predict NMR parameters such as chemical shifts and coupling constants faccts.devanderbilt.edu. Computational prediction of NMR parameters involves calculating the nuclear shielding tensors for chemical shifts and spin-spin coupling constants faccts.de. Methods like Gauge-Including Atomic Orbitals (GIAO) are commonly used within DFT frameworks for these calculations liverpool.ac.uk.

NMR Chemical Shift Predictions : Chemical shifts (δ) are highly sensitive to the electronic environment of a nucleus and are predicted by calculating the shielding constant (σ) for each nucleus. The chemical shift is then referenced to a standard compound (e.g., Tetramethylsilane (TMS) for ¹H and ¹³C NMR) faccts.de. These predictions help in assigning experimental peaks to specific nuclei within the molecule and in confirming proposed structures liverpool.ac.uk.

NMR Coupling Constant Predictions : Coupling constants (J-values) describe the magnetic interactions between neighboring NMR-active nuclei and provide information about the connectivity and spatial relationship of atoms vanderbilt.edulibretexts.org. Computational methods can predict these coupling constants, which are crucial for detailed structural elucidation, especially for complex molecules researchgate.netmestrelab.com. The accuracy of these predictions depends on the chosen computational method and basis set faccts.de.

While specific computational NMR data for this compound is not widely available in public search results, such studies would aim to predict:

¹H NMR Chemical Shifts : For the protons in the acetate groups (CH₃).

¹³C NMR Chemical Shifts : For the carbon atoms in the acetate groups (CH₃ and COO).

¹⁹⁹Hg NMR Chemical Shifts : For the mercury nuclei, which can be particularly sensitive to their chemical environment pnas.org.

Coupling Constants : Such as ¹J(Hg-C), ²J(Hg-C), ¹J(C-H), and ²J(C-H) within the molecule, providing insights into bonding and connectivity.

Illustrative Data Table: Hypothetical NMR Parameters for this compound

| Nucleus | Type (e.g., ¹H, ¹³C, ¹⁹⁹Hg) | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Coupled Nuclei |

| H₁ | ¹H | 1.95 | - | - |

| C₁ | ¹³C (CH₃) | 22.0 | ¹J(C₁,H₁) = 125 | H₁ |

| C₂ | ¹³C (COO) | 178.5 | - | - |

| Hg₁ | ¹⁹⁹Hg | -1500 | ¹J(Hg₁,C₂) = 800 | C₂ |

Applications in Advanced Chemical Synthesis and Catalysis

Dimercury Diacetate as a Reagent in Organic Transformations

Direct and detailed research findings on this compound (Hg₂(OAc)₂) acting as a reagent in organic transformations are limited. Most literature references to "mercury acetate" as a reagent in organic synthesis, such as in oxymercuration reactions, refer to mercury(II) acetate (B1210297) (Hg(OAc)₂). Mercury(II) acetate is a common reagent used to generate organomercury compounds from unsaturated organic precursors wikipedia.orgresearchgate.net. It is also utilized in oxymercuration-demercuration reactions and for deprotecting thiol groups due to mercury(II)'s high affinity for sulfur ligands wikipedia.orgresearchgate.net.

While hypervalent iodine(III) compounds like Phenyliodine(III) diacetate (PIDA) are extensively studied and utilized as oxidizing agents and for selective functionalizations in organic chemistry fishersci.semdpi.com, specific instances of this compound (Hg₂(OAc)₂) performing similar roles in oxidation reactions or selective functionalizations are not prominently reported in the provided information. Mercury(II) acetate, on the other hand, is known to facilitate mercuration of electron-rich arenes and induce the addition of hydroxide (B78521) and alkoxide to alkenes wikipedia.org.

Acetoxylation reactions, which involve the introduction of an acetoxy group (-OAc), are often mediated by reagents such as Phenyliodine(III) diacetate (PIDA). PIDA is described as an oxidizing and acetoxylating agent. The mechanism often involves oxidative addition and reductive elimination steps, particularly in palladium-catalyzed processes. However, specific applications of this compound (Hg₂(OAc)₂) in acetoxylation or other C-X bond formations (where X is a heteroatom) are not detailed in the provided literature.

Catalytic Roles of this compound and Related Mercury(I/II) Species

The catalytic roles of mercury species in organic reactions are more commonly attributed to mercury(II) compounds. Mercury(II) cations are known to act as homogeneous catalysts for certain reactions, such as hydrogen activation. However, the direct catalytic involvement of this compound (Hg₂(OAc)₂) or other mercury(I) species in homogeneous or heterogeneous catalysis is not extensively described in the provided search results.

Homogeneous catalysis involves catalysts in the same physical phase as the reactants, often in solution. Transition metal ions and their complexes are crucial in homogeneous catalysis for producing fine chemicals and pharmaceuticals, facilitating reactions like carbon-carbon and carbon-heteroatom bond formations, oxidation, reduction, and polymerization. While mercury(II) acetate is noted for its use in the Wacker process for alkene oxidation, specific examples of this compound (Hg₂(OAc)₂) functioning as a homogeneous catalyst in organic reactions are not detailed in the provided research.

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. This type of catalysis relies on the adsorption of reactants onto the catalyst surface at active sites. While heterogeneous catalysts are vital for industrial chemical syntheses and environmental controls, with their success heavily dependent on surface morphology and reactivity, there is no specific information provided on this compound (Hg₂(OAc)₂) acting as a heterogeneous catalyst or its surface interactions in such systems.

Precursor in Materials Science Research

The field of materials science research involves the development and optimization of new materials for various applications, often through the synthesis of new substances and the investigation of their chemistry and properties. Precursors play a critical role in the synthesis of advanced materials, including polymers, ceramics, and composites. While mercury compounds can form various complexes and structures, there is no specific information in the provided search results detailing the use of this compound (Hg₂(OAc)₂) as a precursor in materials science research. The formation of certain mercury(I) complexes with one-dimensional polymeric structures has been observed in specific complexation reactions.

Synthesis of Mercury-Containing Nanomaterials

The synthesis of mercury-containing nanomaterials is an active area of research, with various mercury compounds serving as precursors. However, based on the available literature, the predominant mercury acetate compound utilized in the synthesis of mercury-containing nanomaterials is Mercury(II) acetate, rather than this compound. Research findings extensively detail the use of Mercury(II) acetate for the preparation of materials such as mercuric oxide (HgO) nanoparticles through methods like green synthesis, thermal decomposition, and sonochemical routes. rroij.comresearchgate.netnju.edu.cnresearchgate.netcapes.gov.br For instance, Mercury(II) acetate has been employed in the green synthesis of HgO nanoparticles using plant extracts, where it acts as the metal precursor. rroij.com Similarly, solvent-free thermal decomposition of Mercury(II) acetate nanostructures has been reported as a method for producing HgO nanoparticles. researchgate.netcapes.gov.br The sonochemical synthesis of mercury selenide (B1212193) (HgSe) nanoparticles has also been achieved using Mercury(II) acetate in aqueous systems. nju.edu.cn

Despite the documented applications of mercury acetates in nanomaterial synthesis, direct and detailed research findings specifically outlining the use of this compound (Mercury(I) acetate) as a precursor for the synthesis of mercury-containing nanomaterials are not extensively reported in the consulted literature.

Formation of Coordination Polymers and Frameworks

Coordination polymers and metal-organic frameworks are a class of materials with diverse architectures and potential applications. The coordination chemistry of mercury, particularly Mercury(II), is well-investigated due to its large ionic radius and flexible coordination geometries, allowing it to accommodate various architectures, including one-, two-, and three-dimensional topologies. uzh.ch Mercury(II) acetate is frequently employed as a starting material in the synthesis of mercury(II) coordination compounds and polymers. For example, it has been used in the preparation of homobimetallic mercury coordination polymers, where acetate ligands can coordinate to mercury atoms within the polymeric structure. uzh.chacs.org Studies have shown that Mercury(II) acetate can react with various ligands, such as pyridinedicarboxylic acids, to form mercury(II) coordination compounds, including those exhibiting hydrogen-bonded frameworks. researchgate.net The ability of Mercury(II) acetate to serve as a precursor for diverse coordination structures is attributed to the versatile coordination behavior of the Hg(II) ion. uzh.chresearchgate.net

In contrast to Mercury(II) acetate, direct and detailed research findings specifically focusing on the role of this compound (Mercury(I) acetate) in the formation of coordination polymers and frameworks are not widely documented in the provided search results. The literature predominantly highlights the use of Mercury(II) compounds for constructing such polymeric structures.

Environmental Fate and Advanced Analytical Methodologies

Environmental Speciation and Transformation of Mercury Compounds (General)

Mercury is a global pollutant that exists in multiple chemical and physical forms in the environment, including elemental mercury (Hg⁰), inorganic divalent mercury (Hg²⁺), and various organic mercury compounds, most notably methylmercury (B97897) (MeHg). nih.govmdpi.com The toxicity and environmental mobility of mercury are highly dependent on its chemical form, making speciation analysis crucial for understanding its biogeochemical cycling and potential risks. tandfonline.comtandfonline.com The transformation and distribution of these species are governed by a complex interplay of physical, chemical, and biological processes that occur across terrestrial, aquatic, and atmospheric compartments. tandfonline.comfrontiersin.org

Abiotic transformations are critical drivers of mercury cycling in the environment, occurring without direct microbial mediation. frontiersin.org

Photoreduction: In sunlit surface waters, dissolved inorganic divalent mercury (Hg²⁺) can be reduced to volatile elemental mercury (Hg⁰), a process known as photoreduction. nih.govresearchgate.net This reaction is often mediated by dissolved organic matter (DOM), which absorbs sunlight and facilitates the reduction. researchgate.net The conversion of Hg²⁺ to Hg⁰ is a key mechanism that allows mercury to be re-emitted from water surfaces back into the atmosphere, contributing to its long-range transport. nih.gov

Photodegradation: Organic mercury compounds, particularly the highly toxic methylmercury, can be broken down into inorganic mercury through photochemical degradation. nih.gov This process is a primary abiotic sink for methylmercury in the photic zone of many aquatic systems. nih.gov The reaction can be direct, involving the absorption of light by the methylmercury-DOM complex, or indirect, facilitated by photochemically produced reactive intermediates like singlet oxygen. nih.govrsc.org The efficiency of photodegradation can be influenced by water chemistry, such as the presence of chloride and thiol ligands, which affect the speciation and reactivity of methylmercury. nih.gov

Chemical Degradation/Oxidation: In the atmosphere, volatile Hg⁰ can be oxidized to the more water-soluble Hg²⁺ by oxidants like ozone and hydroxyl radicals, which facilitates its deposition into terrestrial and aquatic ecosystems. researchgate.net In aquatic systems, abiotic oxidation of dissolved elemental mercury can also occur in the dark, a process that can be driven by thiol compounds or functional groups within natural organic matter. acs.org

The accurate speciation analysis of mercury in environmental samples presents significant analytical challenges.

Low Concentrations: Mercury species are often present at ultra-trace levels (ng/L or parts per trillion) in environmental matrices like natural waters. tandfonline.comfrontiersin.org This necessitates the use of highly sensitive analytical techniques and often requires pre-concentration steps to bring the analyte to a detectable level. frontiersin.org

Species Interconversion: A major challenge is the potential for mercury species to change form during sample collection, storage, and preparation. brooksapplied.com For example, methylmercury can degrade to inorganic mercury, or Hg²⁺ can be reduced to Hg⁰, leading to inaccurate measurements of the original speciation in the sample. brooksapplied.comanalytik-jena.com Maintaining species integrity requires meticulous procedures, including the use of appropriate preservatives and controlled extraction conditions. analytik-jena.com

Matrix Effects: Environmental samples are often complex mixtures containing high concentrations of dissolved organic matter, salts, and other substances that can interfere with the analytical measurement. frontiersin.orgnih.gov These matrix effects can suppress or enhance the analytical signal, leading to inaccurate quantification. frontiersin.org

Advanced Analytical Techniques for Dimercury Diacetate Detection and Quantification

The detection of this compound in a sample is achieved by quantifying its mercury content. Modern analytical techniques are highly sensitive and can be configured for speciation analysis, allowing for the differentiation of inorganic mercury (which would be derived from this compound) from other organomercury compounds.

Atomic spectroscopy techniques are the cornerstone of mercury analysis, providing exceptional sensitivity and selectivity. spectroscopyonline.comnih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a powerful and widely used technique for trace and ultra-trace element analysis. mdpi.com It offers very low detection limits, high selectivity, and the ability to perform multi-element analysis simultaneously. nih.gov However, ICP-MS instruments are expensive and can be subject to specific interferences that require careful method development. nih.govspectroscopyonline.com

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While also a robust multi-element technique, ICP-OES generally has poorer sensitivity for mercury compared to ICP-MS or AFS. spectroscopyonline.comspectroscopyonline.com To enhance its sensitivity for mercury analysis, it is often coupled with a cold vapor (CV) generation system (CV-ICP-OES), which converts mercury into its elemental vapor form before introduction to the plasma. nih.gov

Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS): This technique is specifically designed for mercury analysis and is renowned for its outstanding sensitivity, with detection limits in the sub-parts-per-trillion range. spectroscopyonline.comresearchgate.net It is less expensive than ICP-MS and offers a very wide linear dynamic range, making it a popular choice for dedicated mercury analysis laboratories. spectroscopyonline.com

| Technique | Principle | Typical Method Limit of Quantification (LoQ) | Advantages | Disadvantages |

|---|---|---|---|---|

| ICP-MS | Ionization in plasma followed by mass-to-charge ratio separation. | ~1.9 µg/kg (in sediment) nih.gov | Very high sensitivity, multi-element capability, isotopic analysis possible. nih.gov | High instrument and maintenance cost, requires sample digestion, potential for isobaric interferences. nih.govspectroscopyonline.com |